molecular formula C10H17BrN+ B12826208 1-Butyl-4-methylpyridin-1-ium;hydrobromide

1-Butyl-4-methylpyridin-1-ium;hydrobromide

Cat. No.: B12826208
M. Wt: 231.15 g/mol
InChI Key: UWVZAZVPOZTKNM-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridin-1-ium;hydrobromide, also known as 1-butyl-4-methylpyridinium bromide, is an ionic liquid with the molecular formula C10H16BrN. It is a quaternary ammonium salt where the nitrogen atom in the pyridine ring is bonded to a butyl group and a methyl group. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Butyl-4-methylpyridin-1-ium;hydrobromide typically involves the quaternization of 4-methylpyridine with 1-bromobutane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods:

    Batch Process: Involves mixing 4-methylpyridine and 1-bromobutane in a solvent such as acetonitrile, followed by heating and stirring for several hours. The product is then isolated by filtration and purified.

    Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.

Chemical Reactions Analysis

1-Butyl-4-methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-4-methylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-methylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, making it useful in drug delivery. It also acts as a catalyst by stabilizing transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

1-Butyl-4-methylpyridin-1-ium;hydrobromide can be compared with other similar ionic liquids:

Uniqueness: this compound is unique due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .

Properties

Molecular Formula

C10H17BrN+

Molecular Weight

231.15 g/mol

IUPAC Name

1-butyl-4-methylpyridin-1-ium;hydrobromide

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;

InChI Key

UWVZAZVPOZTKNM-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.Br

Origin of Product

United States

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